molecular formula C8H17NO2 B12932949 5-(Methoxymethyl)-2,2-dimethylmorpholine

5-(Methoxymethyl)-2,2-dimethylmorpholine

Cat. No.: B12932949
M. Wt: 159.23 g/mol
InChI Key: JMNVINGCZQDJHH-UHFFFAOYSA-N
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Description

5-(Methoxymethyl)-2,2-dimethylmorpholine is a substituted morpholine derivative characterized by a methoxymethyl group at the 5-position and two methyl groups at the 2-position of the morpholine ring. Morpholine derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their conformational flexibility and ability to modulate physicochemical properties such as solubility, lipophilicity, and hydrogen-bonding capacity .

For instance, the presence of the methoxymethyl group may enhance solubility compared to non-polar substituents, while the 2,2-dimethyl configuration could increase steric hindrance, affecting reactivity or binding interactions .

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

5-(methoxymethyl)-2,2-dimethylmorpholine

InChI

InChI=1S/C8H17NO2/c1-8(2)6-9-7(4-10-3)5-11-8/h7,9H,4-6H2,1-3H3

InChI Key

JMNVINGCZQDJHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC(CO1)COC)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxymethyl)-2,2-dimethylmorpholine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available morpholine.

    Alkylation: The morpholine undergoes alkylation with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step introduces the methoxymethyl group to the nitrogen atom of the morpholine ring.

    Dimethylation: The resulting intermediate is then subjected to dimethylation using reagents like methyl iodide or dimethyl sulfate. This step introduces the two methyl groups to the carbon atoms adjacent to the nitrogen atom.

Industrial Production Methods

Industrial production of 5-(Methoxymethyl)-2,2-dimethylmorpholine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2,2-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced morpholine derivatives.

    Substitution: Substituted morpholine derivatives with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-2,2-dimethylmorpholine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methoxymethyl)-2,2-dimethylmorpholine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The methoxymethyl and dimethyl groups enhance its binding affinity and selectivity, leading to specific biological effects.

Comparison with Similar Compounds

6-(Methoxymethyl)-2,2-dimethylmorpholine

  • Structural Difference : The methoxymethyl group is at the 6-position instead of the 5-position.
  • Implications : Positional isomerism can significantly alter electronic and steric properties. The 6-substituted analog may exhibit different reactivity in synthetic pathways or biological interactions due to variations in ring strain and substituent accessibility .

5,5-Dimethyl-2-phenylmorpholine Hydrochloride

  • Structural Features : A phenyl group at the 2-position and dimethyl groups at the 5,5-positions.
  • The hydrochloride salt form improves aqueous solubility, a critical factor for pharmaceutical applications .
  • Applications : Likely used in drug discovery, as phenyl-substituted morpholines are common scaffolds in kinase inhibitors or receptor modulators .

4-[5-(4-Fluorophenyl)pyrimidin-2-yl]-2,6-dimethylmorpholine

  • Structural Complexity : Incorporates a fluorophenylpyrimidinyl group at the 4-position.
  • The pyrimidine ring adds hydrogen-bonding capacity, making this compound suitable for targeting enzymes or nucleic acids .
  • Therapeutic Relevance : Such hybrids are often explored in oncology or antiviral research due to dual pharmacophoric elements .

2-(3-Chlorophenyl)-5,5-dimethylmorpholine and 2-(3-Fluorophenyl)-5,5-dimethylmorpholine

  • Substituent Effects: Halogenated aryl groups (Cl, F) enhance lipophilicity and influence bioactivity through halogen bonding.
  • Comparative Activity : Fluorine’s smaller atomic radius compared to chlorine may result in better target selectivity, as seen in many FDA-approved drugs .

Solubility and Stability

  • Methoxymethyl Group : Enhances water solubility compared to alkyl or aryl substituents, critical for drug delivery .
  • Salt Forms : Hydrochloride () and trifluoroacetate () salts improve stability and bioavailability, a feature absent in the neutral 5-(methoxymethyl) variant .

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